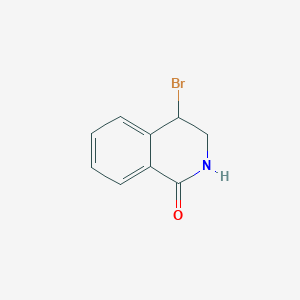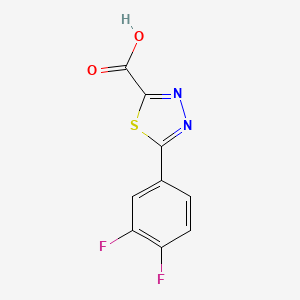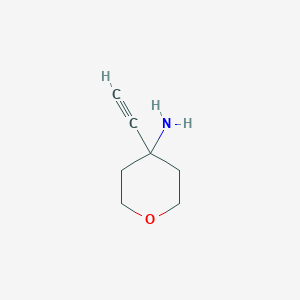
4-Pyrimidinealanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-(pyrimidin-4-yl)propanoic acid is a compound that belongs to the class of amino acids, specifically a derivative of pyrimidine Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(pyrimidin-4-yl)propanoic acid typically involves the reaction of pyrimidine derivatives with amino acids under controlled conditions. One common method involves the condensation of pyrimidine-4-carboxaldehyde with glycine in the presence of a suitable catalyst. The reaction is usually carried out in an aqueous medium at a temperature range of 60-80°C.
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. One such method includes the use of continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-3-(pyrimidin-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted amino acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-(pyrimidin-4-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Amino-3-(pyrimidin-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating various biochemical pathways. For example, it may inhibit the activity of enzymes involved in nucleotide synthesis, leading to potential anticancer effects.
Vergleich Mit ähnlichen Verbindungen
2-Aminopyrimidine: Shares the pyrimidine core but lacks the propanoic acid moiety.
3-Aminopyridine: Similar structure but with a pyridine ring instead of pyrimidine.
2-Amino-4-(pyrimidin-2-yl)butanoic acid: Another amino acid derivative with a different substitution pattern.
Uniqueness: 2-Amino-3-(pyrimidin-4-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to participate in a variety of chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
Eigenschaften
CAS-Nummer |
89853-78-1 |
|---|---|
Molekularformel |
C7H9N3O2 |
Molekulargewicht |
167.17 g/mol |
IUPAC-Name |
2-amino-3-pyrimidin-4-ylpropanoic acid |
InChI |
InChI=1S/C7H9N3O2/c8-6(7(11)12)3-5-1-2-9-4-10-5/h1-2,4,6H,3,8H2,(H,11,12) |
InChI-Schlüssel |
VPAWHCGYWCVBBF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CN=C1CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


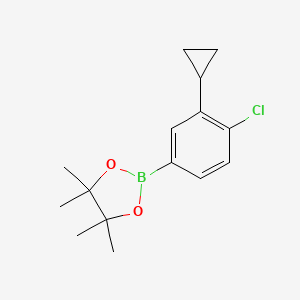

![1-[(2r,4s,5r)-4-[Bis(4-methoxyphenyl)-phenyl-methoxy]-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-methyl-pyrimidine-2,4-dione](/img/structure/B15131138.png)
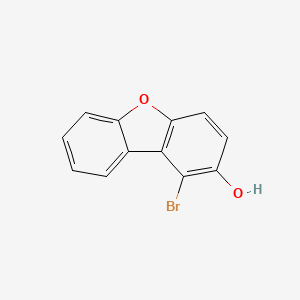
![9-O-benzyl 3-O-tert-butyl (1R,5S)-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B15131159.png)
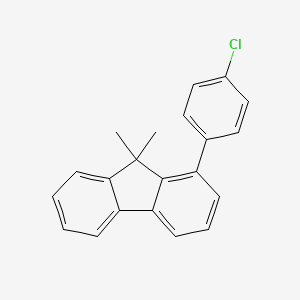
![3-[(Dimethylamino)methyl]benzene-1-sulfonamide](/img/structure/B15131173.png)

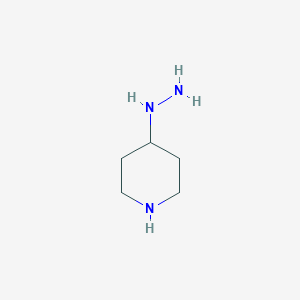
![7-methyl-2-[4-(trifluoromethyl)phenyl]-2,3,4a,7a-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15131195.png)

